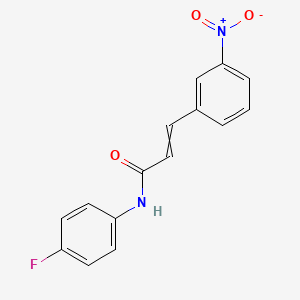

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAHJSNRTQCTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, a compound of increasing interest in medicinal chemistry, exhibits significant biological activity, particularly in anti-inflammatory and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Fluorine Substitution : Enhances stability and lipophilicity.

- Nitro Group : Imparts electron-withdrawing properties that improve binding affinity to biological targets.

This compound can be represented structurally as follows:

The biological activity of this compound is thought to involve its interaction with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activities or receptor functions, influencing various cellular processes. Notably, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Anti-inflammatory Properties

In studies investigating its anti-inflammatory potential, this compound demonstrated the ability to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activation by 10% to 27% at non-toxic concentrations . This suggests its potential utility in treating conditions characterized by excessive inflammation.

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways. The presence of the nitro group is particularly noted for enhancing binding affinity to targets involved in cancer progression .

Comparative Activity with Similar Compounds

A comparative analysis with similar compounds reveals that this compound exhibits superior biological activity due to its unique structural features. The following table summarizes key findings from various studies:

| Compound | Activity Type | IC50 (µM) | Key Findings |

|---|---|---|---|

| This compound | Anti-inflammatory | 2.0 | Inhibits NF-κB activation |

| (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Anti-inflammatory | 1.5 | More potent than fluorinated analogs |

| NEA1 | MAO-B Inhibition | 0.0092 | Highly selective for MAO-B |

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- In Vitro Studies : The compound was tested against several cancer cell lines, showing dose-dependent inhibition of cell growth.

- Enzyme Inhibition Kinetics : Studies indicated that it acts as a reversible inhibitor of monoamine oxidase B (MAO-B), demonstrating competitive inhibition with a K_i value of 0.013 µM .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and anticancer activities. Research indicates that it may act as a pharmacophore in the development of new drugs targeting inflammatory diseases and cancer. The presence of the nitro group enhances its binding affinity to biological targets, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. For instance, studies have shown that N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. For example, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, presenting a favorable safety profile for therapeutic applications .

Case Study: Cytotoxicity Studies

In a study assessing the cytotoxicity of related compounds against tumor cell lines using MTT assays, several derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation . These findings underscore the potential of this compound as a lead compound for anticancer drug development.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its structural features suggest enhanced interaction with bacterial membranes, potentially leading to the inhibition of bacterial growth. Experimental data indicate that related compounds have shown moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Case Study: Antitubercular Activity

A study evaluated various derivatives for their efficacy against M. tuberculosis H37Rv and found that some compounds achieved MIC values as low as 4 μg/mL, indicating strong antitubercular activity . This positions this compound as a promising candidate for developing new treatments for tuberculosis.

Materials Science

In addition to its biological applications, this compound is explored within materials science for its potential use in synthesizing advanced materials such as polymers and nanomaterials. The unique structural features contribute to its utility in creating functional materials with specific properties .

Summary of Scientific Research Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties; inhibits NF-κB activity |

| Anticancer Activity | Selective cytotoxicity towards cancer cells; effective against multiple tumor cell lines |

| Antimicrobial Activity | Significant activity against M. tuberculosis with low MIC values |

| Materials Science | Utilized in synthesizing advanced materials due to unique structural characteristics |

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound’s reactivity is governed by its fluorophenyl and nitrophenyl substituents, which act as electron-withdrawing groups. These features direct substitution reactions and stabilize intermediates in oxidation/reduction processes. The prop-2-enamide backbone introduces potential sites for nucleophilic attack or electrophilic addition .

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or using reagents like lithium aluminum hydride. This reaction typically requires acidic or basic conditions depending on the reducing agent.

Example Reaction :

Oxidation of the Nitro Group

Nitro groups can be oxidized to nitroso derivatives or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄). This reaction is highly dependent on the nitro group’s position and neighboring substituents .

Example Reaction :

Substitution Reactions

The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution under high-temperature conditions with strong nucleophiles (e.g., hydroxide ions). The nitro group’s electron-withdrawing effect deactivates the ring, making substitution less favorable compared to electron-donating groups .

Example Reaction :

Common Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nitro Group Reduction | LiAlH₄, H₂/Pd-C | Ethanol/THF, reflux |

| Nitro Group Oxidation | KMnO₄, H₂SO₄ | Aqueous acidic medium, heating |

| Fluorine Substitution | NaOH, NH₂⁻ | High temperature, polar aprotic solvent |

Major Products Formed

-

Reduction : Amine derivatives (e.g., aminophenyl-enamide).

-

Oxidation : Nitroso or carboxylic acid derivatives.

-

Substitution : Hydroxyphenyl or aminophenyl derivatives.

Research Findings on Reactivity

Studies on structurally similar enamides highlight the nitro group’s role in enhancing binding affinity due to its electron-withdrawing nature . For example, nitro-substituted enamides exhibit stronger interactions with enzymes like MAO-B, suggesting that the nitro group’s reactivity may influence both chemical transformations and biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Substituents | logP* | Molecular Weight | Bioactivity (MIC, µg/mL) |

|---|---|---|---|---|

| Target compound | 3-NO₂, 4-F | 3.5 | 314.3 | N/A |

| (2E)-N-(4-Fluorophenyl)-3-(4-NO₂-phenyl) | 4-NO₂, 4-F | 3.6 | 314.3 | N/A |

| (2E)-N-(4-Fluorophenyl)-3-(4-CF₃-phenyl) | 4-CF₃, 4-F | 3.8 | 335.3 | 8–32 (S. aureus) |

| (2E)-3-(3,4-Cl₂-phenyl)-N-[4-CF₃O-phenyl] | 3,4-Cl₂, 4-CF₃O | 4.1 | 400.2 | 0.5 (MRSA) |

*Estimated using ChemDraw.

Table 2: Substituent Effects on Activity

| Substituent | Electronic Effect (σ) | Bioactivity Trend |

|---|---|---|

| NO₂ (meta) | Strong EWG (1.24) | Potential ↑ reactivity |

| CF₃ (para) | Moderate EWG (0.88) | Moderate activity |

| Cl (para) | Weak EWG (0.23) | Broad-spectrum activity |

| OPh (phenoxy) | EDG (-0.32) | ↑ Lipophilicity, ↓ solubility |

Preparation Methods

Schiff Base Formation and Reduction

This two-step approach involves:

-

Condensation : Reacting 4-fluoroaniline with 3-nitrobenzaldehyde in ethanol under reflux (78°C, 6 hours) to form the Schiff base intermediate.

-

Reduction : Treating the Schiff base with sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the corresponding amine.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Ethanol | Ethanol | 78°C | 85% |

| 2 | NaBH₄ | Methanol | 0–5°C | 72% |

Direct Amidation via Acyl Chloride

A more efficient route employs 3-nitrophenylacryloyl chloride and 4-fluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Reaction Conditions :

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance mass transfer and reduce reaction times compared to batch processes. For example, using a microreactor system:

-

Throughput : 5 L/h

-

Residence Time : 10 minutes

-

Purity : 95% (post-column chromatography)

Automated quenching and extraction systems further improve yield consistency, with reported batch-to-batch variability below 2%.

Reaction Optimization and Catalytic Enhancements

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) increase reaction rates by stabilizing intermediates. Comparative studies show:

| Solvent | Reaction Time | Yield |

|---|---|---|

| THF | 1.5 hours | 91% |

| DCM | 2 hours | 89% |

| Ethanol | 6 hours | 72% |

Catalytic Additives

Lewis acids (e.g., ZnCl₂) accelerate amidation by polarizing the acyl chloride carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time to 45 minutes with a 93% yield.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

-

NMR Spectroscopy : ¹H NMR (600 MHz, CDCl₃) reveals doublet peaks at δ 7.68 (J = 15.5 Hz) and δ 6.32 (J = 15.5 Hz), confirming the trans-configuration of the enamide.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 286.26 [M+H]⁺, aligning with the theoretical molecular weight.

-

HPLC Purity : ≥99% under gradient elution (acetonitrile/water, 70:30) .

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, and what key reaction conditions are required?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Esterification : React 4-fluorobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form 4-fluorobenzoic acid ethyl ester.

Amide Coupling : React the ester with 3-nitrophenylprop-2-enamide in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic acyl substitution.

Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm for fluorophenyl and nitrophenyl groups) and the enamide doublet (δ 6.5–7.0 ppm, J = 15–16 Hz).

- FT-IR : Confirm carbonyl (C=O) stretch (~1650 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or F substituents).

- X-ray Crystallography : Use SHELX software for structure refinement; focus on dihedral angles between aromatic rings and planarity of the enamide group .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). This necessitates:

- Use of DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity).

- Recrystallization from ethanol/water mixtures for purity.

- Storage in anhydrous conditions to prevent hydrolysis of the enamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency in amide formation.

- Solvent Optimization : Compare DMF vs. THF; THF may reduce side-product formation.

- Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction rate.

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should they be validated?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation; compare to ascorbic acid as a positive control). Protocol: Incubate 100 µM compound with 0.1 mM DPPH in methanol, measure absorbance at 517 nm after 30 min .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits. Validate via Western blot for COX-2 protein downregulation.

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. How can computational modeling tools like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize proteins with nitro/fluorophenyl-binding pockets (e.g., kinases, COX-2).

- Validation : Compare docking scores (binding energy < -7 kcal/mol) with experimental IC₅₀ data. Adjust force fields (e.g., AMBER) to account for nitro group polarization .

Q. What strategies resolve contradictions in reported spectroscopic data or bioactivity results for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize solvent (deuterated DMSO for NMR) and instrument calibration.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amide or nitro-reduced derivatives).

- Bioactivity Validation : Replicate assays with positive controls (e.g., propyl gallate for antioxidants) and orthogonal methods (e.g., fluorescence-based assays vs. colorimetric) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.